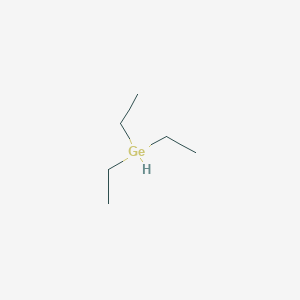

Triethylgermane

Descripción

Propiedades

IUPAC Name |

triethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLGQZPDSQYFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[GeH](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-14-3 | |

| Record name | Germane, triethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Triethylgermane: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylgermane ((C₂H₅)₃GeH), a prominent organogermanium compound, serves as a versatile reagent in chemical synthesis.[1] It is recognized for its role as a reducing agent and its application in hydrogermylation reactions, which are pivotal in the formation of carbon-germanium bonds.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a clear, colorless liquid that is highly flammable and sensitive to moisture.[2][3] The fundamental physical and chemical characteristics of this compound are summarized below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₆Ge | [2] |

| Molecular Weight | 160.83 g/mol | [1][2] |

| CAS Number | 1188-14-3 | [1] |

| Appearance | Colorless Liquid | [2] |

Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 122 °C (at atmospheric pressure)121-122 °C (at 20 mmHg) | [1] |

| Density | 0.994 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.433 | [1] |

| Flash Point | 8 °C (46.4 °F) - closed cup | [2] |

| Solubility | While generally considered insoluble in water, one source indicates solubility of 46 g/100 mL at 26°C. It reacts slowly with moisture. |

Reactivity and Chemical Behavior

This compound is a stable compound when stored under a dry, inert atmosphere in sealed containers.[4] However, it exhibits reactivity with a variety of substances. It is incompatible with alkalis, oxidizing agents, metal salts, precious metals, chlorine, and bromine.[4] When exposed to alkalis or protic materials like water and alcohol, particularly in the presence of metal salts such as aluminum chloride or precious metals like platinum, it can generate small quantities of hydrogen gas.[4] Hazardous decomposition of this compound can produce hydrogen, formaldehyde, carbon monoxide, organic acid vapors, and germanium dioxide.[4]

As a reducing agent, this compound is capable of donating a hydride, a property leveraged in various organic transformations. Its utility also extends to hydrogermylation reactions, where it adds across carbon-carbon multiple bonds to form new organogermanium compounds.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound is a three-step process.[1]

Experimental Workflow for this compound Synthesis

Caption: A three-step workflow for the synthesis of this compound.

Methodology:

-

Synthesis of Hexaethyldigermane: Triethylgermanium bromide (Ge(C₂H₅)₃Br) is reacted with sodium metal to yield hexaethyldigermane (Ge₂(C₂H₅)₆).[1] This reaction is typically carried out in an inert solvent under anhydrous conditions.

-

Formation of Triethylgermyllithium: The hexaethyldigermane produced in the first step is then treated with lithium metal to form triethylgermyllithium (Ge(C₂H₅)₃Li).[1]

-

Ammonolysis to this compound: Finally, the ammonolysis of triethylgermyllithium yields the desired product, this compound ((C₂H₅)₃GeH).[1]

Purification

Handling and Storage

Proper handling and storage of this compound are crucial due to its flammability and reactivity.

-

Storage: Store in a cool, well-ventilated area in tightly sealed containers under a dry, inert atmosphere.[4] It should be kept away from heat, sparks, open flames, and other sources of ignition.[4] The storage area should be designated as a flammables area.

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[4] Avoid contact with eyes, skin, and clothing, and do not breathe vapors.[4] All equipment should be properly grounded to prevent static discharge.[4] Use non-sparking tools.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4]

Spectroscopic Characterization

While specific spectra for this compound were not found, the expected spectral characteristics can be inferred from related organogermanium compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl groups and the germanium-bound hydride. The ethyl groups would likely appear as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The hydride proton (Ge-H) would appear as a distinct singlet, likely in the range of 3-5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show two signals corresponding to the two non-equivalent carbon atoms of the ethyl groups: one for the methylene carbons and one for the methyl carbons.

IR Spectroscopy

The infrared spectrum of this compound would be characterized by C-H stretching and bending vibrations of the ethyl groups. A key feature would be the Ge-H stretching vibration, which is typically observed in the range of 2000-2100 cm⁻¹.

Key Reactions and Mechanisms

Hydrogermylation

Hydrogermylation is a significant reaction of this compound, involving the addition of the Ge-H bond across a multiple bond.[1] A representative example is the reaction with an alkyne.

References

Triethylgermane: A Technical Guide for Researchers

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with triethylgermane. It covers its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and important safety considerations.

Chemical Identifiers and Physical Properties

This compound, also known as triethylgermanium hydride, is an organogermanium compound with a range of applications in chemical synthesis. Accurate identification and understanding its physical properties are crucial for its proper handling and use in experimental settings.

| Identifier | Value |

| CAS Number | 1188-14-3 |

| PubChem CID | 17339 |

| Molecular Formula | C₆H₁₆Ge |

| Molecular Weight | 160.83 g/mol |

| IUPAC Name | This compound |

| Synonyms | Triethylgermanium hydride, Triethylgermyl hydride |

| InChI | InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 |

| InChIKey | LTLGQZPDSQYFSB-UHFFFAOYSA-N |

| Canonical SMILES | CC--INVALID-LINK--CC |

| Boiling Point | 121-122 °C |

| Density | 0.994 g/mL at 25 °C |

Experimental Protocol: Synthesis of this compound

The following is a three-step protocol for the synthesis of this compound, a method often cited in technical literature.

Objective: To synthesize this compound from triethylbromogermane.

Materials:

-

Triethylbromogermane ((C₂H₅)₃GeBr)

-

Sodium (Na) metal

-

Lithium (Li) metal

-

Ammonia (NH₃)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Standard glassware for air-sensitive synthesis (Schlenk line, inert atmosphere glovebox)

-

Distillation apparatus

Procedure:

Step 1: Synthesis of Hexaethyldigermane

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triethylbromogermane in an appropriate anhydrous solvent such as diethyl ether.

-

Add finely dispersed sodium metal to the solution. The reaction is exothermic and should be controlled by appropriate cooling.

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by the disappearance of the starting material (e.g., by GC-MS).

-

Upon completion, the reaction mixture will contain hexaethyldigermane ((C₂H₅)₃Ge-Ge(C₂H₅)₃) and sodium bromide (NaBr) as a precipitate.

Step 2: Formation of Triethylgermyllithium

-

Carefully separate the ethereal solution of hexaethyldigermane from the sodium bromide precipitate.

-

To this solution, add lithium metal.

-

Stir the mixture. The lithium will react with the hexaethyldigermane to cleave the Ge-Ge bond, forming triethylgermyllithium ((C₂H₅)₃GeLi). The solution will typically develop a characteristic color indicating the formation of the organometallic reagent.

Step 3: Ammonolysis to this compound

-

Cool the solution of triethylgermyllithium to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly introduce anhydrous ammonia gas into the reaction mixture or add a pre-condensed liquid ammonia solution.

-

The triethylgermyllithium will react with ammonia in a protonolysis reaction to yield the final product, this compound ((C₂H₅)₃GeH), and lithium amide (LiNH₂).

-

After the reaction is complete, the this compound can be isolated and purified by fractional distillation under reduced pressure.

Diagram of the Synthesis Workflow:

Caption: A workflow diagram illustrating the three-step synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place away from sources of ignition.

Spectroscopic Data of Triethylgermane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triethylgermane, a key organogermanium compound. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that direct experimental data for this compound can be scarce in publicly available literature. Therefore, where direct data is unavailable, values have been estimated based on the analysis of structurally similar compounds, such as tetraethylgermane and chlorothis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Protons | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Coupling Constant (J) Hz (Estimated) |

| -CH₂- (Methylene) | 0.8 - 1.2 | Quartet | ~7-8 |

| -CH₃ (Methyl) | 0.9 - 1.3 | Triplet | ~7-8 |

| Ge-H (Germyl) | 3.5 - 4.5 | Singlet (broad) | - |

¹³C NMR (Carbon-13 NMR)

Based on data for tetraethylgermane.

| Carbon | Chemical Shift (δ) ppm (Reported for Tetraethylgermane) |

| -CH₂- (Methylene) | ~9.5 |

| -CH₃ (Methyl) | ~10.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H and Ge-H bonds.

| Wavenumber (cm⁻¹) (Estimated) | Vibration Mode | Intensity |

| 2950 - 2850 | C-H stretch (in ethyl groups) | Strong |

| ~2040 | Ge-H stretch | Strong |

| 1460 - 1450 | C-H bend (in ethyl groups) | Medium |

| 1380 - 1370 | C-H bend (in ethyl groups) | Medium |

| ~830 | Ge-C stretch | Medium |

| ~700 | Ge-H bend | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), will exhibit a characteristic molecular ion peak and several fragment ions. The presence of multiple isotopes of Germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) will result in a characteristic isotopic pattern for Germanium-containing fragments.

| m/z (Mass-to-Charge Ratio) | Ion | Relative Abundance (Estimated) |

| 162 | [Ge(C₂H₅)₃H]⁺ (Molecular Ion) | Medium |

| 133 | [Ge(C₂H₅)₂H]⁺ | High |

| 105 | [Ge(C₂H₅)H]⁺ | Medium |

| 75 | [GeH₃]⁺ | Low |

| 29 | [C₂H₅]⁺ | High |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. Given the air-sensitive nature of this compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Air-Sensitive Protocol):

-

In a glovebox or under a positive pressure of inert gas, dissolve 5-25 mg of this compound in approximately 0.6 mL of a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube securely while still under the inert atmosphere.

-

For enhanced stability, the NMR tube can be flame-sealed or, more commonly, sealed with a tight-fitting cap and wrapped with Parafilm.

¹H and ¹³C NMR Data Acquisition:

-

Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Solvent: Benzene-d₆ or Chloroform-d.

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.09 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak (C₆D₅H at 7.16 ppm for ¹H and C₆D₆ at 128.06 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

-

In a fume hood or glovebox, place a single drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Mount the sandwiched plates in the spectrometer's sample holder.

IR Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Mode: Transmission.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Background: A background spectrum of the clean, empty salt plates should be recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction (Volatile Liquid):

-

This compound, being a volatile liquid, can be introduced directly into the mass spectrometer via a heated inlet system or through gas chromatography (GC-MS).

-

For direct injection, a small amount of the liquid is injected into a heated reservoir where it vaporizes before entering the ion source.

-

For GC-MS, the sample is injected into the GC column for separation before entering the mass spectrometer.

MS Data Acquisition (Electron Ionization):

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20 - 300.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the spectroscopic analysis of this compound.

The Dawn of Organogermanium Chemistry: A Technical Guide to its History and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organogermanium chemistry, at the intersection of organic and inorganic chemistry, has a rich history rooted in the fundamental discoveries of the 19th century. From the initial isolation of the element germanium to the synthesis of the first organometallic compound, the journey of organogermanium compounds has been one of scientific curiosity and, more recently, of significant therapeutic interest. This technical guide provides an in-depth exploration of the history and discovery of organogermanium compounds, with a focus on key milestones, seminal synthetic protocols, and the properties of foundational molecules that have paved the way for modern research and drug development.

The Genesis: From Element to Organometallic Compound

The story of organogermanium compounds begins with the discovery of germanium itself. In 1886, the German chemist Clemens Winkler, while analyzing the mineral argyrodite, successfully isolated a new element.[1][2] This discovery was a triumph for the periodic table, as the new element's properties closely matched those predicted by Dmitri Mendeleev for "ekasilicon," a hypothetical element situated between silicon and tin.[3][4]

Just a year after his discovery of the element, in 1887, Winkler achieved another significant milestone by synthesizing the first-ever organogermanium compound: tetraethylgermane (Ge(C₂H₅)₄).[1][5][6] This seminal work, published in the Journal für Praktische Chemie, demonstrated for the first time that stable carbon-germanium bonds could be formed, thereby laying the groundwork for the entire field of organogermanium chemistry.[1][7]

Following this initial breakthrough, the field saw a period of relatively slow growth. It was not until the mid-20th century that interest in organogermanium compounds was rekindled, largely driven by the burgeoning field of medicinal chemistry and the search for novel therapeutic agents.[5] This renewed focus led to the synthesis and investigation of a wide array of organogermanium compounds, including those with significant biological activity.

A timeline of these key early developments is presented below.

Key Organogermanium Compounds: A Closer Look

Tetraethylgermane (Ge(C₂H₅)₄)

As the first synthesized organogermanium compound, tetraethylgermane holds a significant place in the history of organometallic chemistry. Its synthesis by Winkler was a landmark achievement that opened the door to the exploration of other organogermanium derivatives.

Spirogermanium

Synthesized in the 1970s, spirogermanium was one of the first organogermanium compounds to be investigated as a potential anticancer agent and to enter clinical trials.[1] Its unique spirocyclic structure and its mechanism of action, which was found to be distinct from other chemotherapeutic agents of its time, generated considerable interest in the scientific community.[8] Spirogermanium was reported to inhibit the synthesis of DNA, RNA, and proteins.[3]

2-Carboxyethylgermanium Sesquioxide (Ge-132)

First reported in the 1970s, 2-carboxyethylgermanium sesquioxide, also known as Ge-132, is another organogermanium compound that has been extensively studied for its potential therapeutic benefits.[7] It was initially explored as a dietary supplement and was thought to possess anti-tumor qualities.[7] Ge-132 is a polymeric compound and has been investigated for its immunomodulatory effects.[9][10]

Quantitative Data of Key Organogermanium Compounds

The following tables summarize the key physicochemical properties of tetraethylgermane, spirogermanium, and 2-carboxyethylgermanium sesquioxide.

Table 1: Physicochemical Properties of Tetraethylgermane

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀Ge | [1][11] |

| Molar Mass | 188.87 g/mol | [1][11] |

| Appearance | Colorless liquid | [5] |

| Density | 0.998 g/cm³ | [1][5] |

| Melting Point | -90 °C | [1] |

| Boiling Point | 163-165 °C | [1][5] |

| Flash Point | 35 °C (95 °F) | [5] |

| Vapor Pressure | 2.53 mmHg at 25°C | [1] |

| Refractive Index | n20/D 1.442 | [1] |

| Ge-C Bond Length | ~1.95 Å | [4] |

Table 2: Properties of Spirogermanium and Ge-132

| Property | Spirogermanium | Ge-132 | Reference(s) |

| Molecular Formula | C₁₇H₃₆GeN₂ | (C₃H₅GeO₃.₅)n | [12] |

| Molar Mass | 341.1 g/mol | Polymeric | [12] |

| Appearance | - | White crystalline powder | [5] |

| Solubility | - | Insoluble in organic solvents, soluble in water when heated | [5] |

| Melting Point | - | Decomposes > 320 °C | [5] |

Table 3: Toxicity Data

| Compound | LD₅₀ (Oral, Rat) | Reference(s) |

| Tetraethylgermane | 700 mg/kg | [13] |

| Spirogermanium | Not readily available | |

| Ge-132 | Generally considered to have low toxicity | [5] |

Experimental Protocols

Synthesis of Tetraethylgermane (Winkler, 1887)

Reaction: GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂

Methodology: The reaction would have likely involved the careful addition of diethylzinc to germanium tetrachloride in an inert atmosphere, as organozinc compounds are highly reactive. Following the reaction, the volatile tetraethylgermane would have been separated from the non-volatile zinc chloride by distillation.

The experimental workflow for this foundational synthesis can be visualized as follows:

Synthesis of Spirogermanium

The synthesis of spirogermanium is a multi-step process. A key step involves the reaction of germanium tetrachloride with a bifunctional amine, N-methyl-4-piperidone, followed by a reaction with 3-(dimethylamino)propylmagnesium chloride. The resulting product is then hydrolyzed to yield spirogermanium.[1]

Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)

The synthesis of Ge-132 typically involves the hydrolysis of 3-trichlorogermylpropionic acid.[1][13] This precursor is prepared by the free-radical-initiated addition of trichlorogermane (HGeCl₃) to acrylic acid.[1][13] The subsequent hydrolysis of the trichlorogermyl group leads to the formation of the sesquioxide structure.[1] A one-pot operation for large-scale preparation has been developed which involves the trichlorogermylation in concentrated hydrochloric acid followed by hydrolysis.[13]

The general synthetic pathway for Ge-132 is outlined below:

References

- 1. benchchem.com [benchchem.com]

- 2. Organogermanium Compounds: Theory, Experiment, and Applications, 2 Volumes - Google 圖書 [books.google.com.tw]

- 3. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. api.pageplace.de [api.pageplace.de]

- 7. Clemens Winkler - Wikipedia [en.wikipedia.org]

- 8. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catdir.loc.gov [catdir.loc.gov]

- 10. 2-Carboxyethylgermanium sesquioxide, a synthetic organogermanium compound, as an inducer of contrasuppressor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetraethylgermane | C8H20Ge | CID 11703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EP0086569B1 - Preparation of bis-carboxy ethyl germanium sesquioxide and its propionic acid derivatives - Google Patents [patents.google.com]

- 13. gelest.com [gelest.com]

An In-depth Technical Guide to the Physicochemical Properties of Triethylgermane

This technical guide provides a comprehensive overview of the core physicochemical properties of triethylgermane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry who require precise and reliable data for their work. This document summarizes key quantitative data, outlines general experimental methodologies for property determination, and presents a logical relationship for its synthesis.

Physicochemical Data of this compound

This compound, with the chemical formula (C₂H₅)₃GeH, is a colorless liquid.[1][2][] Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 122 °C | Not specified |

| 121-122 °C | at 20 mmHg | |

| Density | 0.994 g/mL | at 25 °C[][4][5] |

| Specific Gravity | 1.004 | Not specified[1][6] |

Experimental Protocols

While the provided literature sources cite established values for the boiling point and density of this compound, detailed experimental protocols for these specific measurements are not extensively described. However, standard methodologies for determining these properties for liquid compounds are well-established.

1. Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For precise measurements, especially for compounds sensitive to atmospheric pressure, distillation under reduced pressure is often employed.

-

Apparatus: A distillation apparatus, including a boiling flask, a condenser, a receiving flask, a thermometer, and a vacuum source with a manometer.

-

Procedure (General):

-

The liquid sample (this compound) is placed in the boiling flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring all joints are properly sealed.

-

A vacuum is applied to the system, and the pressure is allowed to stabilize at a desired value (e.g., 20 mmHg) as indicated by the manometer.

-

The boiling flask is gently heated.

-

The temperature is recorded when the liquid is boiling steadily and the vapor is condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

2. Determination of Density:

The density of a substance is its mass per unit volume. For liquids, a pycnometer or a digital density meter is commonly used for accurate measurements.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance with high precision, and a constant-temperature bath.

-

Procedure (General):

-

The pycnometer is thoroughly cleaned, dried, and weighed empty.

-

It is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully removed.

-

The filled pycnometer is placed in a constant-temperature bath (e.g., at 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The volume of the pycnometer is known (often calibrated with a liquid of known density, like water).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Synthesis of this compound

This compound can be synthesized through a multi-step process. This synthesis pathway provides a logical workflow for the production of this important organogermanium compound.

Caption: Synthesis pathway of this compound.

References

Solubility of Triethylgermane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of triethylgermane in commonly used organic solvents. While precise quantitative solubility data is not extensively available in published literature, this document consolidates information based on the physicochemical properties of this compound and the general principles of solubility for organometallic compounds. This guide also includes a detailed experimental protocol for determining solubility and a workflow diagram to visually represent the process.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physical and chemical properties is crucial for its application in research and synthesis.

| Property | Value |

| Chemical Formula | C₆H₁₆Ge |

| Molecular Weight | 160.83 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.994 g/mL at 25 °C |

| Boiling Point | 121-122 °C at 20 mmHg |

| Refractive Index | n20/D 1.433 |

| Flash Point | 8 °C (47 °F) |

| Water Solubility | Reported as soluble (46 g/100 mL at 26°C), but reacts slowly with water.[1] |

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the primary determinant of solubility for covalent compounds.[2][3][4] this compound, with its nonpolar ethyl groups and the relatively low polarity of the Ge-H bond, is considered a nonpolar molecule. Therefore, it is expected to be highly soluble or miscible with nonpolar or weakly polar aprotic organic solvents.[2] Organogermanium compounds are generally noted for their stability and solubility in organic solvents.

The following table summarizes the expected qualitative solubility of this compound in several common organic solvents. For liquid solutes like this compound, high solubility is often expressed as miscibility, meaning they are soluble in all proportions to form a single homogeneous phase.

| Solvent | Chemical Formula | Solvent Type | Expected Qualitative Solubility |

| Hexane | C₆H₁₄ | Nonpolar Aliphatic | Miscible |

| Toluene | C₇H₈ | Nonpolar Aromatic | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar Aprotic | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Weakly Polar Aprotic | Miscible |

| Dichloromethane (DCM) | CH₂Cl₂ | Weakly Polar Aprotic | Miscible |

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for determining the miscibility of this compound in an organic solvent at ambient temperature. This protocol is a general procedure and should be performed in a fume hood with appropriate personal protective equipment, given the flammable and potentially toxic nature of the reagents.

Materials:

-

This compound

-

High-purity organic solvent (e.g., THF, hexane, toluene)

-

Calibrated pipettes or syringes

-

A series of clean, dry glass vials with caps

-

Vortex mixer

Procedure:

-

Preparation: Label a series of glass vials for each solvent and the intended volume ratios to be tested (e.g., 1:9, 1:4, 3:7, 1:1, 7:3, 4:1, 9:1 this compound to solvent).

-

Addition of Components:

-

Using a calibrated pipette or syringe, add the desired volume of the organic solvent to each corresponding labeled vial.

-

In the same manner, add the corresponding volume of this compound to each vial.

-

-

Mixing: Securely cap each vial and agitate thoroughly using a vortex mixer for at least 30 seconds to ensure complete mixing.

-

Observation:

-

Allow the vials to stand undisturbed for a minimum of 5 minutes.

-

Visually inspect each vial against a well-lit background. The formation of a single, clear, homogeneous liquid phase indicates miscibility at that ratio. The presence of two distinct layers, cloudiness (turbidity), or the formation of droplets indicates immiscibility or partial miscibility.

-

-

Confirmation: If miscibility is observed at all tested ratios, the two liquids are considered miscible.

Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of miscibility.

References

An In-Depth Technical Guide on the Thermodynamic Properties of Triethylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of triethylgermane ((C₂H₅)₃GeH). The information is compiled from available scientific literature and databases to serve as a foundational resource for professionals in research, science, and drug development who may utilize organogermanium compounds in their work. This guide includes quantitative data on key thermodynamic parameters, details of experimental methodologies where available, and a visualization of a relevant reaction mechanism.

Core Thermodynamic Properties of this compound

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in chemical processes. For this compound, the key thermodynamic parameters of interest are its enthalpy of formation, entropy, and heat capacity.

Quantitative Thermodynamic Data

The following table summarizes the available quantitative thermodynamic data for this compound. It is important to note that while data for the enthalpy of formation and combustion are available, specific experimental values for the standard molar entropy and heat capacity of this compound are not readily found in the current body of scientific literature.

| Thermodynamic Property | State | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -112 ± 11 | kJ/mol | Review | [1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -153.3 ± 8.7 | kJ/mol | Review | [1] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -5033.4 ± 8.4 | kJ/mol | Combustion Calorimetry | [1] |

| Standard Molar Entropy (S°) | Gas | Data not available | J/(mol·K) | - | - |

| Standard Molar Entropy (S°) | Liquid | Data not available | J/(mol·K) | - | - |

| Molar Heat Capacity (Cp) | Gas | Data not available | J/(mol·K) | - | - |

| Molar Heat Capacity (Cp) | Liquid | Data not available | J/(mol·K) | - | - |

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. The following sections describe the general methodologies relevant to the data presented for this compound.

Combustion Calorimetry

The standard enthalpy of combustion of liquid this compound was determined using bomb calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

General Experimental Workflow:

-

Sample Preparation: A precise mass of highly purified liquid this compound is placed in a sample holder within the combustion bomb.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Immersion: The bomb is placed in a calorimeter, which is a container filled with a known mass of water. The initial temperature of the water is carefully measured.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The final temperature is measured once thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

The following diagram illustrates the general workflow of a combustion calorimetry experiment.

Reaction Mechanisms Involving this compound

This compound is a versatile reagent in organic synthesis, notably in reduction and hydrogermylation reactions. The following section details the mechanism of a free-radical hydrogermylation reaction.

Free-Radical Hydrogermylation of an Alkene

The addition of the Ge-H bond of this compound across the double bond of an alkene can be initiated by free radicals. A common radical initiator is azobisisobutyronitrile (AIBN). The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

The diagram below illustrates the signaling pathway of the free-radical hydrogermylation of propene with this compound, initiated by AIBN.

Mechanism Description:

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN to form two cyanoisopropyl radicals and a molecule of nitrogen gas. The cyanoisopropyl radical then abstracts a hydrogen atom from this compound to generate the triethylgermyl radical, (C₂H₅)₃Ge•.

-

Propagation: The triethylgermyl radical adds to the double bond of the alkene (propene in this example). This addition can occur at either carbon of the double bond, leading to two possible intermediate radicals. The addition to the terminal carbon is generally favored, forming a more stable secondary radical (anti-Markovnikov addition). This radical then abstracts a hydrogen atom from another molecule of this compound to yield the final product and regenerate the triethylgermyl radical, which can then participate in another cycle.

-

Termination: The chain reaction is terminated by the combination or disproportionation of any two radical species present in the reaction mixture.

This guide serves as a concise yet detailed technical resource on the thermodynamic properties of this compound. While key enthalpic data are available, further experimental work is required to elucidate the entropic and heat capacity properties of this important organogermanium compound. The provided reaction mechanism for hydrogermylation offers insight into one of its significant synthetic applications.

References

Electronic Structure and Bonding in Triethylgermane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure and bonding in triethylgermane ((C₂H₅)₃GeH). While dedicated experimental and computational studies on this compound are limited in readily accessible literature, this document synthesizes available information on related organogermanium compounds and outlines the established methodologies for such analyses. This guide serves as a foundational resource for researchers, scientists, and professionals in drug development interested in the chemical properties and reactivity of organogermanium hydrides.

Introduction

This compound, a key organogermanium hydride, serves as a versatile reagent in organic synthesis, particularly in hydrogermylation reactions for the formation of carbon-germanium bonds.[1] Understanding its electronic structure and the nature of its chemical bonds is paramount for predicting its reactivity, stability, and potential applications in materials science and as a precursor for germanium-containing materials. This guide explores the fundamental aspects of its molecular geometry, vibrational properties, and electronic characteristics, drawing parallels with closely related and more extensively studied organogermanium compounds.

Molecular Structure and Geometry

The precise molecular geometry of this compound has not been extensively reported in recent literature. However, the structure can be inferred from studies on similar molecules, such as trimethylgermane, which has been characterized by gas electron diffraction. It is expected that this compound adopts a tetrahedral geometry around the central germanium atom, with the three ethyl groups and one hydrogen atom as substituents.

Key Geometric Parameters (Predicted)

Due to the lack of direct experimental data for this compound, the following table presents predicted and analogous bond lengths and angles. These values are based on typical bond parameters for organogermanium compounds and computational models.

| Parameter | Predicted Value |

| Ge-C Bond Length | ~1.95 Å |

| Ge-H Bond Length | ~1.53 Å |

| C-C Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.10 Å |

| ∠ C-Ge-C Angle | ~109.5° |

| ∠ H-Ge-C Angle | ~109.5° |

| ∠ Ge-C-C Angle | ~112° |

Experimental Protocol: Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase. The experimental workflow for a GED analysis of this compound would involve the following steps:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles of the molecule.

The following diagram illustrates the typical workflow of a gas electron diffraction experiment.

Vibrational Spectroscopy

Predicted Vibrational Frequencies

The following table lists the expected ranges for key vibrational modes in this compound based on characteristic frequencies for similar functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Ge-H stretch | 2000 - 2100 |

| C-H stretch (ethyl) | 2850 - 3000 |

| CH₂ bend (ethyl) | 1440 - 1480 |

| CH₃ bend (ethyl) | 1370 - 1390 |

| Ge-C stretch | 550 - 650 |

| Ge-C-C bend | 300 - 400 |

Experimental and Computational Protocols

Experimental:

-

Infrared Spectroscopy: An IR spectrum of this compound (in gas, liquid, or solid phase) would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Raman Spectroscopy: A Raman spectrum would be obtained by exciting the sample with a monochromatic laser source and detecting the inelastically scattered light.

Computational:

-

Quantum Chemical Calculations: Density Functional Theory (DFT) or ab initio methods (e.g., using software like Gaussian) would be employed to calculate the optimized geometry and vibrational frequencies of the this compound molecule.

-

Frequency Scaling: Calculated frequencies are often scaled to better match experimental values.

-

Visualization: The calculated vibrational modes can be visualized to aid in their assignment to specific molecular motions.

The logical relationship for a combined experimental and computational vibrational analysis is depicted below.

Electronic Structure and Bonding

The electronic structure of this compound is characterized by the covalent bonds between the germanium center and the ethyl and hydride ligands. The nature of these bonds can be elucidated through a combination of photoelectron spectroscopy and computational molecular orbital analysis.

Photoelectron Spectroscopy and Ionization Energy

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing insights into the energies of their molecular orbitals. While specific PES data for this compound is scarce, the ionization energy of related organogermanium compounds has been studied.[2] The first ionization energy of this compound is expected to correspond to the removal of an electron from the highest occupied molecular orbital (HOMO), which is likely associated with the Ge-C or Ge-H bonding orbitals.

Experimental Protocol: Photoelectron Spectroscopy (PES)

-

Sample Ionization: A beam of high-energy photons (UV or X-ray) is directed at a gaseous sample of this compound, causing the ejection of electrons.

-

Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Spectrum Generation: A plot of the number of photoelectrons versus their kinetic energy (or binding energy) constitutes the photoelectron spectrum.

Molecular Orbital Analysis

Computational chemistry provides a powerful tool for understanding the electronic structure and bonding in molecules. A molecular orbital (MO) analysis of this compound would reveal the composition and energy levels of the orbitals, as well as the charge distribution within the molecule.

Computational Protocol: Molecular Orbital Analysis

-

Quantum Chemical Calculation: An ab initio or DFT calculation is performed to obtain the molecular wave function.

-

Orbital Visualization: The shapes and energies of the molecular orbitals (HOMO, LUMO, etc.) are visualized.

-

Population Analysis: A population analysis (e.g., Mulliken or Natural Bond Orbital) is conducted to determine the partial atomic charges and bond orders.

This analysis would likely show that the Ge-C and Ge-H bonds are predominantly covalent with some polar character due to the difference in electronegativity between germanium, carbon, and hydrogen.

The relationship between theoretical calculations and the resulting electronic structure description is shown in the following diagram.

Conclusion

This technical guide has summarized the expected electronic structure and bonding characteristics of this compound based on the established principles of organogermanium chemistry and the standard experimental and computational methodologies used for their investigation. While specific, detailed data for this compound remains elusive in the current body of scientific literature, this document provides a robust framework for researchers to approach the study of this and related compounds. Further dedicated experimental and theoretical work is necessary to fully elucidate the precise structural and electronic properties of this compound, which will undoubtedly contribute to a deeper understanding of its reactivity and the development of new applications.

References

Methodological & Application

Triethylgermane as a Reducing Agent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylgermane (Et₃GeH) is a valuable organogermanium compound that serves as a mild and selective reducing agent in organic synthesis. It has emerged as a less toxic alternative to organotin hydrides, such as tributyltin hydride, in radical reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for the reduction of various functional groups, including alkyl halides and carbonyl compounds, as well as its application in Giese reactions and radical cyclizations.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3] It is sensitive to moisture and can react violently with water.[3] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from oxidizing agents, alkalis, and metal salts.[1][2] Personal protective equipment, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, should be worn at all times.[1][2][4] In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[2][3]

Applications in Organic Synthesis

Reduction of Alkyl Halides

This compound is an effective reagent for the radical-mediated reduction of alkyl halides to the corresponding alkanes. This reaction proceeds via a free radical chain mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or light.

General Reaction:

R-X + Et₃GeH → R-H + Et₃GeX (X = I, Br, Cl)

Mechanism of Radical Reduction of Alkyl Halides

The reduction proceeds through a classic radical chain reaction consisting of initiation, propagation, and termination steps.

Figure 1: Radical chain mechanism for the reduction of alkyl halides by this compound.

Experimental Protocol: Reduction of 1-Bromoadamantane

-

Materials: 1-bromoadamantane, this compound, AIBN, and anhydrous toluene.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromoadamantane (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere.

-

Add this compound (1.2 mmol) and AIBN (0.1 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to afford adamantane.

-

Quantitative Data: Reduction of Various Alkyl Halides

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-Bromoadamantane | Adamantane | 95 |

| 2 | Iodocyclohexane | Cyclohexane | 92 |

| 3 | 1-Bromooctane | Octane | 88 |

| 4 | Benzyl bromide | Toluene | 98 |

Table 1: Representative yields for the reduction of alkyl halides with this compound.

Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols can be achieved using this compound, often in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid activates the carbonyl group towards hydride attack from the germane.

General Reaction:

R(CO)R' + Et₃GeH --(Lewis Acid)--> RCH(OH)R'

Mechanism of Lewis Acid-Mediated Carbonyl Reduction

The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by hydride transfer from this compound to the activated carbonyl.

Figure 2: Mechanism for the Lewis acid-mediated reduction of a carbonyl compound with this compound.

Experimental Protocol: Reduction of Acetophenone

-

Materials: Acetophenone, this compound, boron trifluoride etherate, and anhydrous dichloromethane (DCM).

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add acetophenone (1.0 mmol) and anhydrous DCM (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.5 mmol) to the solution.

-

Slowly add boron trifluoride etherate (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-phenylethanol.

-

Quantitative Data: Reduction of Aldehydes and Ketones

| Entry | Substrate | Product | Lewis Acid | Yield (%) |

| 1 | Benzaldehyde | Benzyl alcohol | BF₃·OEt₂ | 94 |

| 2 | Acetophenone | 1-Phenylethanol | BF₃·OEt₂ | 91 |

| 3 | Cyclohexanone | Cyclohexanol | BF₃·OEt₂ | 89 |

| 4 | 4-Nitrobenzaldehyde | (4-Nitrophenyl)methanol | BF₃·OEt₂ | 85 |

Table 2: Representative yields for the Lewis acid-mediated reduction of carbonyls with this compound.

Giese Reaction

The Giese reaction involves the radical addition of an alkyl radical (generated from an alkyl halide) to an electron-deficient alkene. This compound can be used as a chain transfer agent in these reactions, offering a less toxic alternative to tin hydrides.

General Reaction:

R-X + H₂C=CH-EWG + Et₃GeH --(Initiator)--> R-CH₂-CH₂-EWG

(EWG = Electron-Withdrawing Group)

Experimental Workflow for the Giese Reaction

Figure 3: A typical experimental workflow for a Giese reaction using this compound.

Experimental Protocol: Giese Reaction of Iodoadamantane with Acrylonitrile

-

Materials: 1-Iodoadamantane, acrylonitrile, this compound, AIBN, and anhydrous benzene.

-

Procedure:

-

In a sealed tube, combine 1-iodoadamantane (1.0 mmol), acrylonitrile (2.0 mmol), this compound (1.5 mmol), and AIBN (0.1 mmol) in anhydrous benzene (5 mL).

-

Heat the mixture at 80 °C for 6 hours.

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Purify the residue by flash chromatography to give the desired Giese adduct.

-

Radical Cyclization

This compound is an excellent reagent for mediating radical cyclization reactions, particularly for the formation of five- and six-membered rings. The slower rate of hydrogen atom donation from this compound compared to tributyltin hydride can lead to higher yields in cyclization reactions, as the intermediate radical has a longer lifetime to undergo cyclization before being quenched.

General Reaction:

Substrate with radical precursor and radical acceptor → Cyclized product

Experimental Protocol: 5-exo-trig Cyclization

-

Materials: A suitable 6-bromo-1-hexene derivative, this compound, AIBN, and anhydrous benzene.

-

Procedure:

-

A solution of the 6-bromo-1-hexene derivative (1.0 mmol), this compound (1.2 mmol), and AIBN (0.1 mmol) in anhydrous benzene (0.02 M) is heated at 80 °C.

-

The reaction is monitored by GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography to yield the cyclopentane derivative.

-

Work-up Procedures for Germanium Byproducts

Germanium byproducts, such as triethylgermanium halides, can often be removed during standard aqueous workups and silica gel chromatography. For more challenging separations, several methods can be employed:

-

Oxidative Workup: Treatment of the reaction mixture with an oxidizing agent like hydrogen peroxide can convert germanium species into more polar germanols or germoxanes, which are more easily removed by extraction or chromatography.

-

Fluoride Treatment: Addition of a fluoride source, such as potassium fluoride on alumina, can form germanium fluorides which can sometimes be more readily separated.

-

Extraction with Complexing Agents: In some cases, extraction with aqueous solutions containing complexing agents can help to remove residual germanium compounds.[5]

Comparison with Triethylsilane

While both this compound and triethylsilane are used as reducing agents, they exhibit different reactivities.

| Feature | This compound (Et₃GeH) | Triethylsilane (Et₃SiH) |

| Hydride Donor Ability | Generally a better hydride donor. | A good hydride donor, but typically less reactive than Et₃GeH. |

| Radical Reactions | Slower hydrogen atom donor, often favoring cyclization over direct reduction. | Faster hydrogen atom donor. |

| Lewis Acid-Mediated Reductions | Highly effective. | Also highly effective, and more commonly used due to lower cost. |

| Cost & Availability | More expensive and less common. | Less expensive and widely available. |

Table 3: Comparison of this compound and Triethylsilane as Reducing Agents.

The choice between this compound and triethylsilane often depends on the specific requirements of the reaction, with this compound being particularly advantageous in radical cyclizations where a slower hydrogen atom transfer is beneficial.

Conclusion

This compound is a versatile and valuable reducing agent in modern organic synthesis. Its utility in radical-mediated transformations as a less toxic alternative to tin hydrides, and its effectiveness in ionic reductions of carbonyl compounds, make it an important tool for researchers in academia and industry. The protocols and data presented here provide a foundation for the successful application of this compound in a variety of synthetic contexts.

References

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Applications of Triethylgermane in Radical Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylgermane (Et₃GeH) is an organogermane compound that holds promise as a reagent in radical chemistry, primarily as a less toxic alternative to traditional tin hydrides like tributyltin hydride (Bu₃SnH). While the literature extensively covers the applications of tributylgermane (Bu₃GeH), specific quantitative data and detailed protocols for this compound are less common. However, the chemical principles governing its reactivity are analogous to other trialkylgermane and trialkyltin hydrides. This document provides an overview of the expected applications of this compound in radical chemistry, based on the known reactivity of related compounds, and includes generalized protocols that can be adapted for its use.

Core Concepts in this compound-Mediated Radical Reactions

This compound functions as a radical chain carrier, primarily for reductive transformations. The key steps in these reactions involve the generation of a triethylgermyl radical (Et₃Ge•), which then participates in a series of propagation steps to yield the desired product.

A typical radical chain mechanism involving this compound is depicted below:

Caption: General mechanism of a this compound-mediated radical chain reaction.

Application 1: Radical Dehalogenation of Organic Halides

This compound is expected to be an effective reagent for the reduction of organic halides to the corresponding alkanes. This reaction is particularly useful for the removal of halogen atoms at various positions (primary, secondary, and tertiary) and from different types of carbon frameworks (alkyl, aryl, and vinyl).

General Reaction Scheme:

R-X + Et₃GeH → R-H + Et₃GeX (X = I, Br, Cl)

Expected Reactivity and Selectivity:

Based on studies with analogous germanes, the reactivity of the organic halide is expected to follow the trend: R-I > R-Br > R-Cl. This is due to the decreasing bond strength of the carbon-halogen bond. This compound is anticipated to be less reactive than tributyltin hydride, which can be advantageous in certain applications where slower hydrogen atom transfer is desired to allow for preceding radical reactions, such as cyclizations.

Quantitative Data (Hypothetical based on related compounds):

Due to a lack of specific literature data for this compound, the following table presents hypothetical yields for the dehalogenation of various organic halides. These values are extrapolated from data for tributylgermane and serve as a general guide for expected outcomes.

| Substrate (R-X) | Halogen (X) | Expected Yield (%) |

| 1-Iodooctane | I | > 95 |

| 1-Bromooctane | Br | 90 - 95 |

| 1-Chlorooctane | Cl | 70 - 80 |

| 2-Bromooctane | Br | 90 - 95 |

| tert-Butyl bromide | Br | > 95 |

| Bromobenzene | Br | 85 - 90 |

Experimental Protocol: General Procedure for Radical Dehalogenation

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the organic halide (1.0 mmol) in deoxygenated toluene (10 mL).

-

Addition of Reagents: Add this compound (1.2 - 1.5 mmol) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 - 0.2 mmol).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application Notes and Protocols for Hydrogermylation Reactions Using Triethylgermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogermylation, the addition of a germanium-hydrogen bond across an unsaturated carbon-carbon bond, is a powerful transformation in organic synthesis. This reaction provides an efficient and atom-economical route to access versatile organogermane compounds. Triethylgermane (Et₃GeH) is a commonly employed reagent in these reactions due to its stability and reactivity. Organogermanes are gaining increasing interest in medicinal chemistry and materials science owing to their unique physicochemical properties. This document provides detailed application notes and protocols for conducting hydrogermylation reactions using this compound with a focus on catalytic systems that dictate the stereochemical outcome of the reaction.

Catalytic Systems and Stereoselectivity

The stereoselectivity of the hydrogermylation of alkynes can be effectively controlled by the choice of the catalyst. This allows for the selective synthesis of either (E) or (Z)-vinylgermanes, which are valuable building blocks in organic synthesis.

-

Cobalt-Catalyzed syn-Hydrogermylation: Cobalt complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), catalyze the syn-addition of this compound to alkynes, leading to the formation of (E)-vinylgermanes. This method is particularly effective for terminal alkynes.[1][2][3][4]

-

Ruthenium-Catalyzed trans-Hydrogermylation: In contrast, cationic ruthenium complexes, such as [Cp*RuCl]₄, promote the trans-addition of this compound to alkynes, yielding (Z)-vinylgermanes.[5][6][7][8] This catalytic system displays broad functional group tolerance.

Data Presentation

Table 1: Cobalt-Catalyzed Hydrogermylation of Terminal Alkynes with this compound Analog (Bu₃GeH)

The following table summarizes the results for the Co₂(CO)₈-catalyzed hydrogermylation of various terminal alkynes with tributylgermane (a close analog of this compound), highlighting the high yields and selectivity for the (E)-β-vinylgermane isomer.[1][3][4]

| Entry | Alkyne Substrate | Product | Yield (%) (β/α ratio) |

| 1 | Phenylacetylene | (E)-(2-phenylvinyl)tributylgermane | 85 (10:1) |

| 2 | 1-Octyne | (E)-(oct-1-en-1-yl)tributylgermane | 92 (>20:1) |

| 3 | 4-Methylphenylacetylene | (E)-(4-methylstyryl)tributylgermane | 88 (15:1) |

| 4 | 4-Methoxyphenylacetylene | (E)-(4-methoxystyryl)tributylgermane | 90 (>20:1) |

| 5 | Cyclohexylacetylene | (E)-(2-cyclohexylvinyl)tributylgermane | 78 (>20:1) |

| 6 | 1-Dodecyne | (E)-(dodec-1-en-1-yl)tributylgermane | 95 (>20:1) |

Reaction conditions: Alkyne (0.2 mmol), Bu₃GeH (0.3 mmol), Co₂(CO)₈ (10 mol%), in THF (1.0 mL) at room temperature for 12 h. Yields are for the isolated mixture of isomers.

Table 2: Ruthenium-Catalyzed trans-Hydrogermylation of Internal Alkynes with this compound

This table presents the outcomes of the [Cp*RuCl]₄-catalyzed trans-hydrogermylation of representative internal alkynes with this compound, demonstrating the formation of the (Z)-vinylgermane products.[5][7]

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | 4-Octyne | (Z)-4-(triethylgermyl)oct-4-ene | 77 |

| 2 | Diphenylacetylene | (Z)-1,2-diphenyl-1-(triethylgermyl)ethene | 85 |

| 3 | 1-Phenyl-1-propyne | (Z)-1-phenyl-1-(triethylgermyl)prop-1-ene | 82 |

| 4 | 1,4-Diphenyl-1,3-butadiyne | (Z,Z)-1,4-bis(triethylgermyl)-1,4-diphenylbuta-1,3-diene | 75 |

Reaction conditions: Alkyne (0.5 mmol), Et₃GeH (0.55 mmol), [Cp*Ru(MeCN)₃]PF₆ (10 mol%) in 1,2-dichloroethane (2.5 mL) at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed (E)-β-Selective Hydrogermylation of Terminal Alkynes

This protocol is adapted from the procedure described by Radzhabov and Mankad for the hydrogermylation of terminal alkynes using a tributylgermane analog.[1]

Materials:

-

Terminal alkyne (e.g., phenylacetylene)

-

This compound (Et₃GeH) (or Tributylgermane, Bu₃GeH)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

-

Inside a nitrogen-filled glovebox, add the terminal alkyne (0.2 mmol, 1.0 equiv) to a 4 mL vial equipped with a magnetic stir bar.

-

Add anhydrous THF (1.0 mL).

-

Add this compound (0.3 mmol, 1.5 equiv) to the solution.

-

Add dicobalt octacarbonyl (0.02 mmol, 10 mol%) to the reaction mixture.

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired (E)-β-vinyl(triethyl)germane.

Protocol 2: General Procedure for Ruthenium-Catalyzed trans-Hydrogermylation of Alkynes

This protocol is based on the work of Matsuda, Kadowaki, and Murakami for the trans-hydrogermylation of alkynes.[7][8]

Materials:

-

Alkyne (e.g., diphenylacetylene)

-

This compound (Et₃GeH)

-

[CpRu(MeCN)₃]PF₆ or [CpRuCl]₄

-

Anhydrous 1,2-dichloroethane (DCE)

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware

Procedure:

-

Under an inert atmosphere, dissolve the alkyne (0.5 mmol, 1.0 equiv) in anhydrous DCE (2.5 mL) in a Schlenk flask.

-

Add this compound (0.55 mmol, 1.1 equiv) to the solution.

-

Add the ruthenium catalyst ([Cp*Ru(MeCN)₃]PF₆, 0.05 mmol, 10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the (Z)-vinylgermane.

Mechanistic Diagrams

The distinct stereochemical outcomes of the cobalt- and ruthenium-catalyzed hydrogermylation reactions are a result of different reaction mechanisms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Cobalt-Catalyzed (E)-β-Selective Hydrogermylation of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ruthenium-Catalyzed trans-Hydroalkynylation and trans-Chloroalkynylation of Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ruthenium-catalyzed trans-hydrogermylation of alkynes: formation of 2,5-disubstituted germoles through double trans-hydrogermylation of 1,3-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Triethylgermane Mediated Reductions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylgermane (Et₃GeH) is a valuable reagent in organic synthesis, primarily utilized as a reducing agent in free-radical chain reactions. It serves as a less toxic alternative to commonly used organotin hydrides, such as tributyltin hydride (Bu₃SnH), for the reduction of a variety of functional groups. This document provides detailed application notes and experimental protocols for performing this compound-mediated reductions, with a focus on the reduction of alkyl halides.

The utility of this compound lies in its ability to donate a hydrogen atom to a carbon-centered radical, propagating a radical chain reaction. This process is efficient for the reduction of alkyl halides, deoxygenation of alcohols (via xanthates in the Barton-McCombie reaction), and other radical-based transformations. The germanium-containing byproducts are generally easier to remove during workup compared to their tin counterparts.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general logic of utilizing this compound in a laboratory setting for a reduction reaction.

Experimental Protocols

General Protocol for the Radical Reduction of an Alkyl Halide

This protocol provides a general procedure for the reduction of an alkyl bromide to the corresponding alkane using this compound and a radical initiator, such as azobisisobutyronitrile (AIBN).

Materials:

-

Alkyl halide (substrate)

-

This compound (Et₃GeH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene (or other suitable solvent like benzene or hexane)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Thin-layer chromatography (TLC) or Gas Chromatography (GC) supplies for monitoring

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction.

-

Addition of Reagents: Add anhydrous toluene via syringe. To this solution, add this compound (1.1 - 1.5 eq.) and the radical initiator AIBN (0.1 - 0.2 eq.).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically the reflux temperature of the solvent, e.g., 80-110 °C for toluene) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can often be purified directly by flash column chromatography on silica gel.

-

Data Presentation

The following table summarizes quantitative data for the reduction of various organic halides using trialkylgermanium hydrides under radical conditions. While the data below is for tributylgermanium hydride, the reactivity and yields are comparable for this compound under similar conditions.[1]

| Substrate (Alkyl Halide) | Product | Reducing Agent | Initiator (eq.) | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromoadamantane | Adamantane | Bu₃GeH (1.5 eq.) | ACCN (0.2 eq.) | 80 | 16 | 99 |

| 1-Iodoadamantane | Adamantane | Bu₃GeH (1.5 eq.) | ACCN (0.2 eq.) | 80 | 16 | 98 |

| Ethyl 2-bromopropionate | Ethyl propionate | Bu₃GeH (1.5 eq.) | ACCN (0.2 eq.) | 80 | 16 | 95 |

| N-(2-Bromobenzyl)acetamide | N-Benzylacetamide | Bu₃GeH (1.5 eq.) | ACCN (0.2 eq.) | 80 | 16 | 97 |

ACCN (1,1'-Azobis(cyclohexanecarbonitrile)) is a radical initiator similar to AIBN.[1]

Mandatory Visualization

Reaction Mechanism

The reduction of an alkyl halide (R-X) by this compound proceeds through a radical chain mechanism. The key steps are initiation, propagation, and termination.

References

Application Notes and Protocols: Triethylgermane in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylgermane (Et₃GeH) is emerging as a valuable reagent in stereoselective synthesis, offering a less toxic alternative to traditional tin hydrides for radical-mediated transformations. Its utility also extends to stereoselective reductions and hydrogermylation reactions. These application notes provide an overview of the key applications of this compound in stereoselective synthesis, complete with quantitative data and detailed experimental protocols for selected transformations.

Core Applications of this compound in Stereoselective Synthesis

This compound is primarily utilized in three main classes of stereoselective reactions:

-

Stereoselective Radical Cyclizations: As a hydrogen atom donor, this compound can propagate radical chain reactions, leading to the formation of cyclic structures with a high degree of stereocontrol. The stereochemical outcome is often influenced by the substrate, chiral auxiliaries, or chiral catalysts.

-

Stereoselective Hydrogermylation: The addition of a Ge-H bond across a carbon-carbon multiple bond can be achieved with high regio- and stereoselectivity, often facilitated by radical initiators or transition metal catalysts. This reaction provides access to functionalized vinyl- and alkylgermanes.

-

Stereoselective Reductions: In conjunction with Lewis acids or other activators, this compound can act as a hydride source for the stereoselective reduction of various functional groups, such as ketones and imines.

I. Stereoselective Radical Cyclizations

This compound is an effective substitute for tributyltin hydride in radical cyclization reactions, with the advantage of lower toxicity and often easier product purification. The stereoselectivity of these reactions is typically substrate-controlled, relying on the inherent chirality of the starting material or the influence of chiral auxiliaries to direct the formation of new stereocenters.

Application Example: Diastereoselective Synthesis of Substituted Cyclopentanes

Radical cyclization of acyclic precursors bearing chiral auxiliaries can proceed with high diastereoselectivity when this compound is used as the radical mediator. The chiral auxiliary guides the conformation of the radical intermediate, leading to a preferred trajectory for the intramolecular cyclization.

Quantitative Data:

While specific examples with this compound are not extensively documented with quantitative data in readily available literature, the principles of stereoselective radical cyclizations established with other hydrides are directly applicable. For instance, in analogous systems using tributyltin hydride, diastereomeric ratios often exceed 90:10. Researchers can expect similar or improved selectivities with this compound, potentially influenced by the slightly different reactivity of the Ge-H bond.

Experimental Protocol: General Procedure for this compound-Mediated Radical Cyclization

This protocol provides a general guideline for performing a diastereoselective radical cyclization using this compound. The specific substrate, chiral auxiliary, and reaction conditions should be optimized for each specific transformation.

Materials:

-

Alkene or alkyne substrate with a radical precursor (e.g., iodide, bromide) and a chiral auxiliary

-

This compound (Et₃GeH)

-

Radical initiator (e.g., AIBN, triethylborane)

-

Anhydrous, deoxygenated solvent (e.g., toluene, benzene)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate (1.0 equiv) in the chosen anhydrous solvent.

-

Add this compound (1.1 - 1.5 equiv) to the solution via syringe.

-

If using a chemical initiator like AIBN, add it to the reaction mixture (0.1 - 0.2 equiv).

-

If using a photoinitiator, ensure the reaction vessel is suitable for irradiation.

-

If using a triethylborane/oxygen initiation system, add triethylborane (1.0 M in hexanes, ~0.2 equiv) and then slowly introduce a controlled amount of air or oxygen into the reaction vessel.

-

Stir the reaction mixture at the appropriate temperature (typically room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the cyclized product.

-

Determine the diastereomeric ratio of the product by NMR spectroscopy or chiral HPLC analysis.

Logical Workflow for Stereoselective Radical Cyclization:

Caption: Workflow for a typical this compound-mediated stereoselective radical cyclization.

II. Stereoselective Hydrogermylation